REACTION_CXSMILES
|
[CH3:1][C:2]([OH:26])([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:3][CH2:4][N:5](CC1C=CC=CC=1)CC1C=CC=CC=1>C(O)C.[Pd]>[NH2:5][CH2:4][CH2:3][C:2]([CH3:1])([OH:26])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 70°
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through kieselguhr
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The oily product was fractionally distilled
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
NCCC(CCCCCC)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.9 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |